molecular formula C10H14N2O5 B073871 Thymidine-methyl-T CAS No. 1148-63-6

Thymidine-methyl-T

Cat. No. B073871
CAS RN: 1148-63-6
M. Wt: 244.24 g/mol
InChI Key: IQFYYKKMVGJFEH-ZEIUMXODSA-N
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Description

Thymidine-methyl-T, also known as Thymidine-α-t, is a tritiated thymidine having the tritium label on the methyl group of the nucleobase . It derives from a thymidine . Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .


Synthesis Analysis

The most common assay for studying cell proliferation measures proliferation by directly measuring DNA synthesis . This assay, known as the thymidine incorporation assay, utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .


Molecular Structure Analysis

Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . It has a molecular formula of C10H14N2O5 , an average mass of 242.229 Da, and a mono-isotopic mass of 242.090271 Da .


Chemical Reactions Analysis

In the thymidine incorporation assay, a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .


Physical And Chemical Properties Analysis

Thymidine has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 55.8±0.3 cm3, a polar surface area of 99 Å2, and a molar volume of 166.8±3.0 cm3 .

Scientific Research Applications

  • Bacterial Production Measurement in Aquatic Environments : Methyl thymidine has been used extensively for measuring bacterial production in aquatic environments, such as coastal marine sediments. This technique, however, has assumptions that often go untested, and the degree of thymidine catabolism can affect the accuracy of bacterial production estimations (Carman, Dobbs, & Guckert, 1988).

  • MRI-based Reporter Gene Monitoring : Thymidine analogs like 5-methyl-5,6-dihydrothymidine (5-MDHT) have been synthesized for monitoring the expression of herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene in rodents using MRI. This enables noninvasive longitudinal monitoring of gene expression in living subjects (Bar‐Shir et al., 2013).

  • Radiopharmaceutical Applications : Carbon-11-labelled thymidine is a DNA precursor used in vivo as a marker for cell proliferation in malignant tumors. Its different forms, such as [methyl-C]thymidine, are used for tumor staging and treatment monitoring. Each form has a distinct metabolic fate, which is important for developing appropriate biokinetic models (Valentin, 1998).

  • DNA Damage and Repair Studies : Methyl thymidine has been important in studying DNA damage and repair mechanisms. For instance, DNA treated with carcinogens like N-methyl-N-nitrosourea can lead to the formation of methyl phosphotriester of thymidylyl(3'-5')thymidine, which is significant in understanding the interaction between DNA and carcinogens (Swenson, Farmer, & Lawley, 1976).

  • Genome-wide Mapping of DNA Damage : Thymidine analogs like 5-methyl-2'-deoxycytidine have been used in DNA-protein cross-linking sequencing methods for mapping DNA damage, such as thymidine glycol, across the human genome. This aids in understanding the distribution and repair mechanisms of DNA damage (Tang, Yuan, Yuan, & Wang, 2022).

  • Cell Proliferation Kinetics in Medical Research : Methyl thymidine has been used to study cell proliferation kinetics in various tissues, including the study of genotoxic effects of chemicals in animals. It serves as a selective precursor to DNA in these studies (Hellman & Ullberg, 1986).

Future Directions

More recently developed assays have eliminated the need to use radioisotopes . Some of these products include 5-bromo-2’-deoxyuridine (BrdU), a nucleoside analog that is detected during active DNA synthesis using immunohistochemistry . These assays provide significant advantages to the researcher . Future research may focus on developing more of these assays and improving their accuracy .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(tritiomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-ZEIUMXODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921501
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine-methyl-T

CAS RN

1148-63-6
Record name Thymidine-α-t
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine-alpha-t
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
L Matei, C Postolache, F Viorel - 2004 - osti.gov
… Thymidine-methyl-T has been obtained by hydrolysis of the labelled esther at acid pH. The raw product obtained was purified by preparative thin layer chromatography. The physical …
Number of citations: 2 www.osti.gov
O Merwitz - Radiat. Environ. Biophys.;(Germany, Federal Republic …, 1981 - osti.gov
Gamma-induced tritium cleavage from DNA-(thymidine-methyl-T) in deaerated aqueous … Gamma-induced tritium cleavage from DNA-(thymidine-methyl-T) in deaerated aqueous …
Number of citations: 4 www.osti.gov
MHL Snow - Development, 1973 - journals.biologists.com
Mouse embryos were grown in vitro from the 2-cell stage to blastocysts in the presence of [ 3 H]thymidine. Methyl-T-thymidine and thymidine-ó-T(n) were used and both forms found to …
Number of citations: 85 journals.biologists.com
SA Miller, MN Runner - Developmental Biology, 1975 - Elsevier
Mouse embryos at the 10–12-somite stage of development were excised from the uterus either with or without the encapsulating visceral yolk sac and were incubated in vitro in 3 × 10 −…
Number of citations: 9 www.sciencedirect.com
C Postolache, G Bubueanu, CS Tuta… - Smart Energy and …, 2022 - scholar.archive.org
… Labelling methods for obtaining of Thymidine-Methyl-T using HMDU precursor … Labelling methods for obtaining of Thymidine-Methyl-T using Br Methyl Thymidine-3',5'-diacetate …
Number of citations: 0 scholar.archive.org
A Bendich, AD Vizoso… - Proceedings of the …, 1967 - National Acad Sciences
Materials and Methods.-The baby Syrian hamster cell line BHK 21/131 was used before and after alteration by RS6, an agent isolated from red squirrels. 2 Cloned cells derived from …
Number of citations: 42 www.pnas.org
H Matsudaira, C Nakagawa… - International Journal of …, 1969 - Taylor & Francis
… On the third day after inoculation, the animals were given three intraperitoneal injections of 30 Ci each of 3 H-thymidine (thymidine-methyl-T, 5 Ci/mmole) at intervals of 6 hours. On the …
Number of citations: 25 www.tandfonline.com
W Scheuermann, K Tägder - Radiation Research, 1968 - meridian.allenpress.com
The use of tritium-labeled thymidine ( 3 H- TdR) in biological research made it necessary to develop a quick and accurate method for determination of tritium activity in tissue. After 3 H- …
Number of citations: 5 meridian.allenpress.com
ES Meek, MO Symes, AG Riddell - Immunology, 1967 - ncbi.nlm.nih.gov
Individual cell suspensions were made from four human spleens, and part of each suspension was stored at—196 for up to 50 days. After being thawed the cells were placed in tissue …
Number of citations: 4 www.ncbi.nlm.nih.gov
C Postolache, G Bubueanu… - JOURNAL OF …, 2009 - JOHN WILEY & SONS LTD THE …
Number of citations: 0

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